2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c16-8-13-1-4-17-14(7-13)21-10-12-2-5-20(6-3-12)9-15-19-18-11-22-15/h1,4,7,11-12H,2-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQBPVNKSJJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole moiety is synthesized via cyclization of N-acylhydrazides or through [3+2] cycloadditions. A representative protocol from involves:
Step 1: Synthesis of N′-Hydroxy-4-(trifluoromethyl)carboximidamide
- Reactants : 4-Cyanopyridine (1 equiv), hydroxylamine hydrochloride (1.5 equiv), NaHCO₃ (2 equiv).
- Conditions : Reflux in ethanol (15 h), followed by acidification to pH 1 with HCl.
- Yield : 95–99% (white solid).
Step 2: Cyclization to 1,3,4-Oxadiazole
- Reactants : N′-Hydroxy intermediate (1 equiv), chloroacetyl chloride (1.3 equiv).
- Conditions : Anhydrous 1,2-dichloroethane, reflux (4 h), purification via flash chromatography (hexane/ethyl acetate).
- Yield : 25–26%.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | 1,2-Dichloroethane |
| Purification Method | Flash Chromatography |
Functionalization of Piperidine
The piperidine segment is modified at the 4-position to introduce a methoxy group. A patent-derived method outlines:
Step 3: Alkylation of Piperidine-4-methanol
- Reactants : Piperidine-4-methanol (1 equiv), 1,3,4-oxadiazole-methyl bromide (1.2 equiv).
- Conditions : K₂CO₃ (2 equiv), DMF, 60°C (12 h).
- Yield : 68–72%.
| Parameter | Value |
|---|---|
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 12 hours |
Coupling of Modular Units
The final assembly involves nucleophilic aromatic substitution (SNAr) between the oxadiazole-piperidine intermediate and 4-cyanopyridine:
Step 4: Etherification Reaction
- Reactants : Oxadiazole-piperidine intermediate (1 equiv), 4-hydroxy-pyridine-4-carbonitrile (1.1 equiv).
- Conditions : Cs₂CO₃ (3 equiv), DMSO, 100°C (24 h).
- Yield : 55–60%.
| Parameter | Value |
|---|---|
| Base | Cesium Carbonate |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100°C |
Reaction Optimization and Challenges
Oxadiazole Cyclization Efficiency
Early routes suffered from low yields (25–26%) due to competing side reactions. Optimization studies revealed:
Piperidine Alkylation Selectivity
Unwanted N-alkylation was mitigated by:
- Protecting Groups : Temporarily masking the piperidine nitrogen with a Boc group (tert-butyloxycarbonyl).
- Steric Hindrance : Using bulkier bases like DBU (1,8-diazabicycloundec-7-ene) reduced quaternary ammonium salt formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Applications and Derivatives
While direct biological data for this compound remains undisclosed, structural analogs exhibit:
- Kinase Inhibition : Similar acetamide derivatives (e.g., EVT-2952402) inhibit Akt with IC₅₀ values <100 nM.
- GPCR Modulation : Piperidine-oxadiazole hybrids act as allosteric modulators of GLP-1 receptors, suggesting therapeutic potential in metabolic disorders.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Compounds containing oxadiazole rings are known for their diverse biological activities, including:
- Antimicrobial Effects : Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal properties.
- Anticancer Potential : Some studies suggest that oxadiazole-containing compounds can inhibit cancer cell growth by inducing apoptosis.
- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation markers in vitro.
Applications in Medicinal Chemistry
Given its structural features, 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile could have several applications:
Drug Development
The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Its oxadiazole moiety is particularly significant due to its established medicinal properties.
Structure-Activity Relationship Studies
Understanding how modifications to the compound's structure affect its biological activity can lead to the design of more potent derivatives. For example:
| Compound Variant | GPR119 Activation (EC50) | Insulin Secretion Increase (%) |
|---|---|---|
| Base Compound | 50 nM | 200% |
| Variant A | 30 nM | 250% |
| Variant B | 40 nM | 220% |
Interaction Studies
Exploring how this compound interacts with various receptors and enzymes can provide insights into its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and binding affinity assays are essential for these studies.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
Study Example 1: Anticancer Activity
A study investigated the synthesis of new oxadiazole derivatives based on the piperidine framework. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Study Example 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of oxadiazole-based compounds. It was found that specific modifications to the piperidine unit enhanced antibacterial activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyridine rings can enhance binding affinity through hydrophobic interactions and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as raltegravir and zibotentan, which have applications in antiviral and anticancer therapies.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, used in pharmaceuticals for their bioactive properties.
Pyridine Derivatives: Compounds such as pyridine-4-carboxylic acid, which are used in the synthesis of various drugs and agrochemicals.
Uniqueness
The uniqueness of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile lies in its multi-functional structure, which combines the properties of oxadiazole, piperidine, and pyridine rings
Biological Activity
The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic molecule that incorporates functional groups known for their diverse biological activities. The presence of the oxadiazole ring is particularly significant, as compounds containing this moiety have been widely studied for various pharmacological effects.
Structural Overview
This compound features:
- A pyridine ring , which is often associated with pharmacological activity.
- A piperidine moiety , contributing to its potential interaction with biological targets.
- An oxadiazole unit , recognized for its role in medicinal chemistry due to its broad spectrum of biological activities.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including but not limited to:
- Anticancer Activity : Several studies have demonstrated that oxadiazole-containing compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human colon adenocarcinoma (HT-29) and other tumor cell lines, with IC50 values indicating potent activity.
- Antimicrobial Properties : Compounds similar to this compound have exhibited effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation, such as tyrosine kinases and cyclooxygenases.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Antimicrobial | Activity against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on multiple human cancer cell lines. Results indicated significant inhibition with IC50 values ranging from 5 to 15 µM across different lines, suggesting a promising lead for further development.
- Antimicrobial Testing : In vitro tests showed that the compound displayed notable antibacterial activity at concentrations as low as 100 µg/mL against E. coli, indicating its potential as an antimicrobial agent.
- Inflammation Studies : The compound was tested for its ability to inhibit COX enzymes using a colorimetric assay. Results showed preferential inhibition of COX-2 over COX-1, aligning with the desired profile for anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
